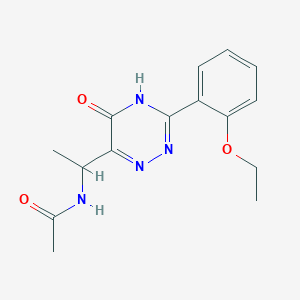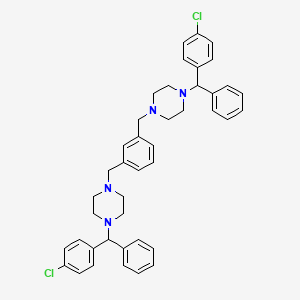
(2,3,4-Trimethoxy-6-methylphenyl)(4,5-dichloro-2-methoxy-3-pyridyl)methanol
Descripción general
Descripción
(2,3,4-Trimethoxy-6-methylphenyl)(4,5-dichloro-2-methoxy-3-pyridyl)methanol, also known as TMP-DPM, is a synthetic compound with a wide range of applications in the fields of chemistry and biology. It has been used in a variety of scientific research experiments and has been found to have a number of interesting properties.
Aplicaciones Científicas De Investigación
(2,3,4-Trimethoxy-6-methylphenyl)(4,5-dichloro-2-methoxy-3-pyridyl)methanol has been used in a variety of scientific research experiments, such as in the study of enzyme kinetics, protein-protein interactions, and the synthesis of pharmaceuticals. It has also been used in the study of the structure and function of proteins, and in the development of new drugs.
Mecanismo De Acción
The mechanism of action of (2,3,4-Trimethoxy-6-methylphenyl)(4,5-dichloro-2-methoxy-3-pyridyl)methanol is not yet fully understood. However, it is believed to act as a proton donor, allowing for the formation of hydrogen bonds between molecules. This can lead to the formation of protein-protein interactions, as well as the formation of new pharmaceuticals.
Biochemical and Physiological Effects
(2,3,4-Trimethoxy-6-methylphenyl)(4,5-dichloro-2-methoxy-3-pyridyl)methanol has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the enzyme dihydrofolate reductase, which is involved in the biosynthesis of folate. It has also been found to inhibit the enzyme phospholipase A2, which is involved in the breakdown of fatty acids. In addition, it has been found to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2,3,4-Trimethoxy-6-methylphenyl)(4,5-dichloro-2-methoxy-3-pyridyl)methanol has a number of advantages for laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is stable under a wide range of conditions. However, it has some limitations as well. It is not very soluble in water, which can limit its use in certain experiments, and it has a relatively low solubility in organic solvents.
Direcciones Futuras
(2,3,4-Trimethoxy-6-methylphenyl)(4,5-dichloro-2-methoxy-3-pyridyl)methanol has many potential future applications in the fields of chemistry and biology. It could be used to study the structure and function of proteins, as well as to develop new drugs. It could also be used to study enzyme kinetics and protein-protein interactions. In addition, it could be used to develop new pharmaceuticals and to study the biochemical and physiological effects of compounds.
Propiedades
IUPAC Name |
(4,5-dichloro-2-methoxypyridin-3-yl)-(2,3,4-trimethoxy-6-methylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19Cl2NO5/c1-8-6-10(22-2)15(23-3)16(24-4)11(8)14(21)12-13(19)9(18)7-20-17(12)25-5/h6-7,14,21H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYZHXBWZJHBVGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C(C2=C(C(=CN=C2OC)Cl)Cl)O)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Cl2NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details











Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(19E/Z)-seco-[4-O-(2-Hydroxyethyl)] Rapamycin](/img/no-structure.png)
![5-Methyl-10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol](/img/structure/B1144717.png)

![Endo-2-[3,3-dimethylbicyclo[2.2.1]hept-2-yl]ethanol](/img/structure/B1144721.png)


![8-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B1144731.png)

